5-(5-Bromoisoindolin-1-yl)oxazole
Overview
Description
5-(5-Bromoisoindolin-1-yl)oxazole: is a chemical compound with the molecular formula C11H9BrN2O and a molecular weight of 265.11 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the van Leusen oxazole synthesis , which involves the reaction of aldehydes with tosylmethylisocyanides (TosMICs) under basic conditions . This method allows for the preparation of 5-substituted oxazoles through a two-step [3+2] cycloaddition reaction.
Industrial Production Methods: While specific industrial production methods for 5-(5-Bromoisoindolin-1-yl)oxazole are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions: 5-(5-Bromoisoindolin-1-yl)oxazole can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized to form more complex structures.
Substitution: The bromine atom in the isoindoline moiety can be substituted with other functional groups.
Cyclization: The compound can participate in cyclization reactions to form larger ring systems.
Common Reagents and Conditions:
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, can be employed for substituting the bromine atom.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of more complex oxazole derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: 5-(5-Bromoisoindolin-1-yl)oxazole is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology and Medicine: The compound’s potential biological activities are of interest for drug discovery and development. Oxazole derivatives have been studied for their antimicrobial, anticancer, and anti-inflammatory properties .
Industry: In the industrial sector, this compound can be used in the development of new materials and as a building block for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(5-Bromoisoindolin-1-yl)oxazole depends on its specific application. In biological systems, oxazole derivatives can interact with various molecular targets, such as enzymes and receptors, through non-covalent interactions. These interactions can modulate biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
5-Bromoindole: A brominated indole derivative with similar structural features.
Isoxazole: A five-membered ring containing one oxygen and one nitrogen atom, similar to oxazole.
5-Bromo-2-methyl-1,3-oxazole: Another brominated oxazole derivative with different substitution patterns.
Uniqueness: 5-(5-Bromoisoindolin-1-yl)oxazole is unique due to the presence of both a brominated isoindoline moiety and an oxazole ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-(5-bromo-2,3-dihydro-1H-isoindol-1-yl)-1,3-oxazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c12-8-1-2-9-7(3-8)4-14-11(9)10-5-13-6-15-10/h1-3,5-6,11,14H,4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSIXTRFKZLDTOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Br)C(N1)C3=CN=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801230826 | |
Record name | 1H-Isoindole, 5-bromo-2,3-dihydro-1-(5-oxazolyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801230826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1422344-23-7 | |
Record name | 1H-Isoindole, 5-bromo-2,3-dihydro-1-(5-oxazolyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1422344-23-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Isoindole, 5-bromo-2,3-dihydro-1-(5-oxazolyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801230826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.